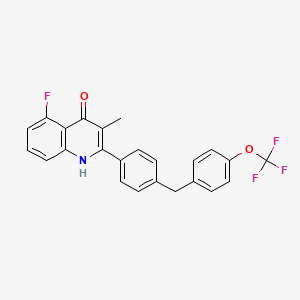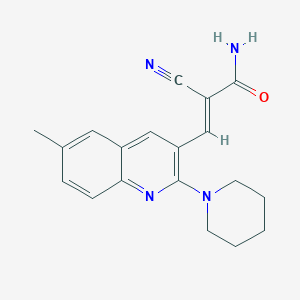
3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a quinolinol moiety . These functional groups are common in medicinal chemistry and could potentially confer various biological activities to the compound .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized via multi-step reactions involving the formation of the oxadiazole ring and the introduction of various substituents . The synthesis of these compounds typically involves careful design to yield the desired compound with the appropriate functional groups necessary for biological activity.
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and is likely characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a quinolinol moiety . These groups can significantly influence the biological activity of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the oxadiazole ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.
Wissenschaftliche Forschungsanwendungen
Anti-Breast Cancer Activity
The synthesized compound has demonstrated promising anti-breast cancer potential. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its potential as a targeted therapy for breast cancer .
Medicinal Chemistry and Drug Design
Fluorinated compounds, like the one , are popular in medicinal chemistry due to their enhanced stability and increased binding affinity. Researchers can explore modifications around the fluorine substitution to optimize drug-receptor interactions. This compound could serve as a scaffold for designing novel drugs .
Antimicrobial Properties
Pyrazoles and their derivatives are known for their antimicrobial activity. While specific studies on this compound are limited, its structural features suggest potential antibacterial and antifungal effects. Further investigations could explore its efficacy against specific pathogens .
Anti-Inflammatory Applications
Pyrazoles have been investigated for their anti-inflammatory properties. Although direct evidence for this compound is scarce, its structural resemblance to other anti-inflammatory pyrazoles warrants exploration. Researchers could assess its impact on inflammatory pathways and cytokine production .
Antioxidant Potential
Pyrazoles often exhibit antioxidant activity. While no direct studies exist for this compound, its structural motifs suggest potential radical scavenging properties. Researchers could evaluate its ability to counter oxidative stress and protect cells from damage .
Cytotoxicity and Anti-Tumor Effects
Given the compound’s structural similarity to other pyrazoles with anti-tumor activity, it’s worth investigating its cytotoxic effects. In vitro studies on cancer cell lines could shed light on its potential as an adjunctive therapy or chemotherapeutic agent .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds containing 1,3,4-oxadiazole moieties have shown good antibacterial activities
Mode of Action
Compounds with similar structures have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in plants, causing marked enhancement of plant resistance against bacterial leaf blight . This suggests that the compound might interact with its targets by modulating their enzymatic activities, but this needs to be confirmed with further studies.
Biochemical Pathways
The increase in sod and pod activities suggests that it might affect the oxidative stress response pathway in plants . These enzymes play crucial roles in the detoxification of reactive oxygen species, thereby protecting the cells from oxidative damage.
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans . It shows superproportional increases in Cmax (220-fold, over a 1- to 50-mg dose range), linear increases in area under the curve, and decreases in time to maximum concentration with dose .
Result of Action
Based on the observed increase in sod and pod activities, it can be inferred that the compound might enhance the plant’s resistance against bacterial leaf blight .
Eigenschaften
IUPAC Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-10-2-3-12-9-14(17(23)20-15(12)8-10)16-21-18(24-22-16)11-4-6-13(19)7-5-11/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGVZKFDRHNIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

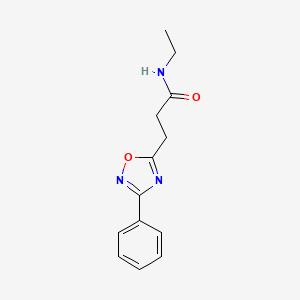
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

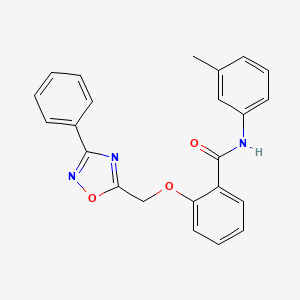
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
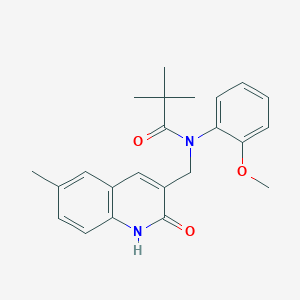
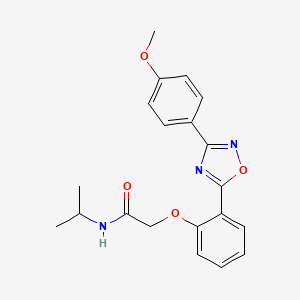
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
